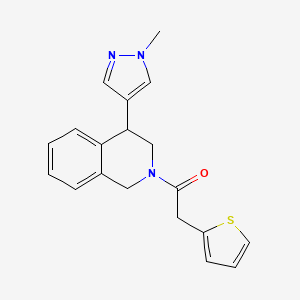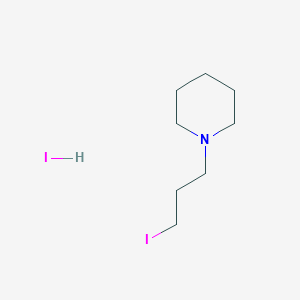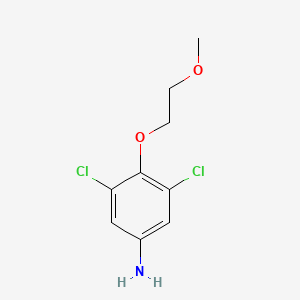
3,5-Dichloro-4-(2-methoxyethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-4-(2-methoxyethoxy)aniline is a chemical compound with the molecular formula C9H11Cl2NO2 . It has a molecular weight of 236.1 . The compound is typically stored as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11Cl2NO2/c1-13-2-3-14-9-7 (10)4-6 (12)5-8 (9)11/h4-5H,2-3,12H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder . The compound has a molecular weight of 236.1 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not provided in the available sources.Wissenschaftliche Forschungsanwendungen
1. Kinase Inhibition for Therapeutic Applications
Compounds structurally related to 3,5-Dichloro-4-(2-methoxyethoxy)aniline have been explored for their potential in inhibiting kinase activity. For instance, analogues with variations in the anilino group have shown potent inhibitory effects on Src kinase activity, a promising target for cancer treatment. Such studies highlight the role of specific aniline derivatives in developing new therapeutic agents (Boschelli et al., 2001).
2. Fluorescence Quenching Studies
Research on the fluorescence quenching of boronic acid derivatives by aniline provides insights into the chemical interactions and mechanisms underlying the fluorescence properties of organic molecules. These studies are crucial for understanding the fundamental aspects of molecular fluorescence and have implications for designing fluorescence-based sensors and materials (Geethanjali et al., 2015).
3. Water Decontamination
Aniline-based compounds, including those with structural similarities to this compound, have been investigated for their reactivity with sulfate radical anions in water decontamination processes. These studies are pivotal for developing effective methods to remove harmful pharmaceuticals and pollutants from water, showcasing the environmental applications of such compounds (Ahmed et al., 2012).
4. Electrochemical Applications
The electrodeposition and electroactivity of poly-(2,5-dimethoxyaniline), a compound related to the structure of interest, have been studied for their potential in various electrochemical applications. This includes the development of conducting polymers for electronic devices, highlighting the versatility of aniline derivatives in materials science (Palys et al., 2000).
5. Electrochromic Materials
Novel electrochromic materials utilizing aniline derivatives demonstrate the potential for applications in near-infrared region devices. The synthesis and characterization of such materials reveal their suitability for electrochromic displays and sensors, underscoring the significance of aniline-based compounds in advanced material science (Li et al., 2017).
Eigenschaften
IUPAC Name |
3,5-dichloro-4-(2-methoxyethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO2/c1-13-2-3-14-9-7(10)4-6(12)5-8(9)11/h4-5H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKKLQWVSGXOOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
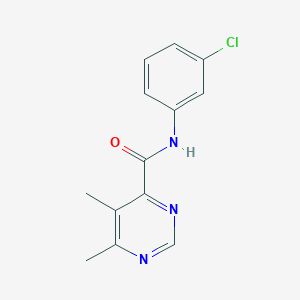
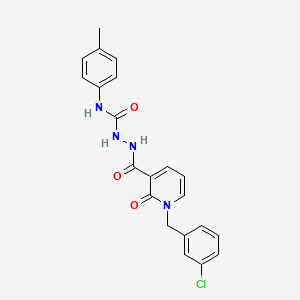
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(o-tolyloxy)acetamide](/img/structure/B2743847.png)
![N-(5-chloro-2-methoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2743849.png)
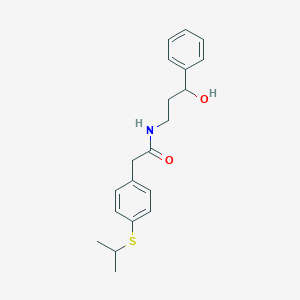

![N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2743855.png)
![2-(Benzylsulfanyl)-4-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2743857.png)
![7-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2743859.png)
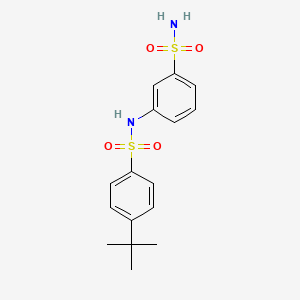
![4-[(3-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2743861.png)
![6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B2743863.png)
